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Compound of Interest

Compound Name: 6-Bromo-7-methylchroman-4-one

Cat. No.: B2821371 Get Quote

An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one: Properties, Synthesis, and

Applications

Executive Summary
6-Bromo-7-methylchroman-4-one is a heterocyclic organic compound featuring a

chromanone core. This scaffold is recognized as a "privileged structure" in medicinal chemistry,

appearing in numerous natural products and synthetic molecules with significant biological

activity.[1][2] The presence of a bromine atom at the C6 position and a methyl group at the C7

position provides specific electronic and steric properties, making it a highly valuable and

versatile building block for the synthesis of novel therapeutic agents. This guide offers a

comprehensive overview of its chemical properties, a validated synthetic protocol, its reactivity,

and its potential applications for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties
The unique arrangement of the bromo and methyl substituents on the chromanone framework

is pivotal, influencing its reactivity and potential biological interactions.

Nomenclature and Chemical Identifiers
IUPAC Name: 6-bromo-7-methyl-2,3-dihydrochromen-4-one[3][4]

CAS Number: 173381-62-9[3][4][5][6][7][8]
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Molecular Formula: C₁₀H₉BrO₂[3][5][6]

Canonical SMILES: CC1=CC2=C(C=C1Br)C(=O)CCO2[3][5]

InChI Key: ZQVBOJVMMUTCCT-UHFFFAOYSA-N[3][6]

Core Structural Features
The structure consists of a benzene ring fused to a dihydropyran ring, which contains a ketone

at the 4-position. The aromatic ring is substituted with a bromine atom and a methyl group.

Table 1: Key Physicochemical and Computed Properties

Property Value Source

Molecular Weight 241.084 g/mol [5][6]

Exact Mass 239.97859 Da [5]

Appearance Off-white solid [4]

XLogP3 2.4 [5]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Rotatable Bond Count 0 [5]

| Complexity | 217 |[5] |

Spectroscopic Characterization (Anticipated)
While specific spectra for this exact compound are proprietary to suppliers, its structure allows

for a confident prediction of its key spectroscopic features. These predictions are essential for

researchers to confirm the identity and purity of the compound following synthesis or purchase.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the different sets of protons. The aromatic region should display two
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singlets (or narrow doublets due to meta-coupling) for the protons at the C5 and C8

positions. The methyl group protons (C7-CH₃) will appear as a singlet in the aromatic methyl

region (~2.2-2.5 ppm). The two methylene groups of the dihydropyran ring (C2-H₂ and C3-

H₂) will present as two distinct triplets around 4.5 ppm and 2.8 ppm, respectively, due to their

coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals. The

carbonyl carbon (C4) will be the most downfield signal (~190-195 ppm). Aromatic carbons

will appear in the ~110-160 ppm range, and the aliphatic carbons of the methyl and two

methylene groups will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption

band around 1680 cm⁻¹ characteristic of the conjugated ketone (C=O) stretching vibration.

Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

a molecule containing one bromine atom. The molecular ion peak (M⁺) and the M+2 peak

will appear with an approximate 1:1 intensity ratio, which is a definitive indicator of bromine's

presence.

Synthesis and Purification
The synthesis of 6-Bromo-7-methylchroman-4-one is typically achieved through an

intramolecular cyclization of a substituted phenol precursor. This method is efficient and

provides a reliable route to the target molecule.

Retrosynthetic Analysis
The key disconnection is the ether linkage of the dihydropyran ring, which points to an

intramolecular Williamson ether synthesis. This reveals a chloropropanoyl-substituted phenol

as the immediate precursor, which can be derived from 4-bromo-3-methylphenol.
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Caption: Retrosynthetic pathway for 6-Bromo-7-methylchroman-4-one.

Recommended Synthetic Protocol
This protocol is based on a reported synthetic route and is designed for high yield and purity.[5]

Step 1: Friedel-Crafts Acylation of 4-Bromo-3-methylphenol

To a cooled (0 °C) and stirred solution of 4-bromo-3-methylphenol in a suitable inert solvent

(e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃)

portion-wise.

Slowly add 3-chloropropionyl chloride to the mixture. The causality here is the generation of

an acylium ion, which then attacks the electron-rich phenol ring. The reaction is directed

ortho to the hydroxyl group due to its strong activating effect.
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Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis

indicates the consumption of the starting material.

Carefully quench the reaction by pouring it over ice and acidifying with HCl to dissolve the

aluminum salts.

Extract the product, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, with an

organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

Dissolve the crude product from Step 1 in ethanol.

Add a mild base, such as potassium carbonate (K₂CO₃). The base deprotonates the

phenolic hydroxyl group, forming a phenoxide.

This phenoxide then acts as a nucleophile, displacing the chloride on the propyl chain via an

intramolecular Sₙ2 reaction to form the dihydropyran ring.

Stir the reaction at room temperature for approximately 20 hours.[5]

Monitor the reaction by TLC. Upon completion, filter off the base, and remove the solvent in

vacuo.

Purify the resulting 6-Bromo-7-methylchroman-4-one by column chromatography or

recrystallization.

Chemical Reactivity and Derivatization Potential
The structure of 6-Bromo-7-methylchroman-4-one offers several sites for chemical

modification, making it an excellent scaffold for building molecular libraries.
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Caption: Key reactivity sites on the 6-Bromo-7-methylchroman-4-one scaffold.

Reactions at the Aryl Bromide (C6): The C-Br bond is the most versatile handle for

derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such

as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of

a vast array of aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity

Relationship (SAR) studies.[1]

Reactions at the Carbonyl Group (C4): The ketone can be readily reduced to a secondary

alcohol using reducing agents like sodium borohydride (NaBH₄).[9] This alcohol can be

further functionalized or eliminated. The ketone can also participate in condensation

reactions (e.g., aldol) or serve as a site for the introduction of nucleophiles.

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic

substitution. The existing substituents (ether oxygen, methyl, and bromo groups) direct

incoming electrophiles, although harsh conditions may be required due to the deactivating

effect of the bromine and acyl group.[1]

Applications in Medicinal Chemistry and Drug
Discovery
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The chroman-4-one core is a cornerstone in the development of new drugs due to its favorable

pharmacological properties.[2]

Scaffold for Enzyme Inhibitors: Substituted chromanones have been extensively studied as

enzyme inhibitors. For instance, various derivatives have shown potent and selective

inhibitory activity against Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative

disorders like Parkinson's and Huntington's disease.[9] The development of such inhibitors is

a critical step toward new therapeutic strategies for these conditions.

Versatile Intermediate: 6-Bromo-7-methylchroman-4-one serves as a key intermediate for

creating diverse chemical libraries. By leveraging the reactivity of the C6-bromo position,

chemists can rapidly generate a wide range of analogues to screen for biological activity

against various targets, including kinases, ion channels, and nuclear receptors.[3] A related

compound, (R)-7-Bromo-6-methylchroman-4-amine, has shown potential anti-inflammatory

and antioxidant properties, highlighting the therapeutic promise of this chemical class.[10]

Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the

compound.

Table 2: GHS Hazard Information

Category Information Source

Pictogram GHS07 (Harmful/Irritant) [3]

Signal Word Warning [3]

Hazard Statement H302: Harmful if swallowed [3]

| Precautionary Statement| P101: If medical advice is needed, have product container or label

at hand |[3] |

Handling: Work in a well-ventilated area or under a chemical fume hood.[11][12] Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid contact with skin and eyes and prevent the formation of dust.[11][12]
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Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5][6][11]

[12] Keep away from incompatible materials. The recommended storage condition is at room

temperature.[5][6]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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